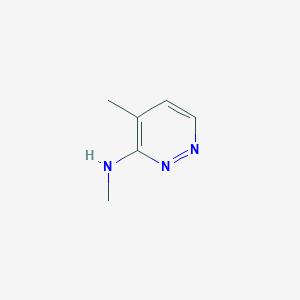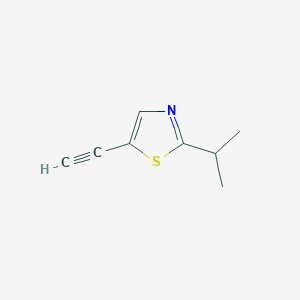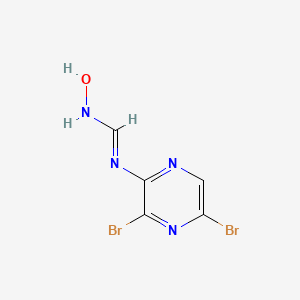
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyrazine ring and a hydroxymethanimidamide group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide typically involves the bromination of pyrazine derivatives followed by the introduction of the hydroxymethanimidamide group. One common method includes the reaction of 3,5-dibromopyrazine with hydroxylamine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: A similar pyrazine derivative with different functional groups.
3,5-Dibromopyrazine: The parent compound without the hydroxymethanimidamide group.
Uniqueness
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is unique due to the presence of the hydroxymethanimidamide group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H4Br2N4O |
|---|---|
Molekulargewicht |
295.92 g/mol |
IUPAC-Name |
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C5H4Br2N4O/c6-3-1-8-5(4(7)11-3)9-2-10-12/h1-2,12H,(H,8,9,10) |
InChI-Schlüssel |
DPKXLVBNCXYLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)N=CNO)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


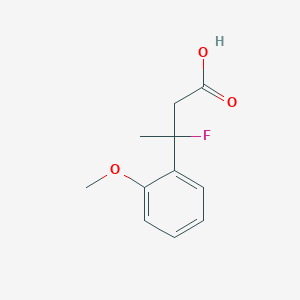

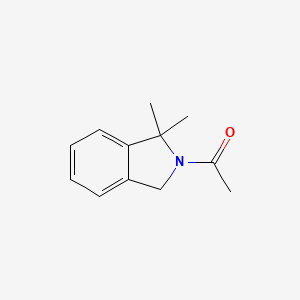
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
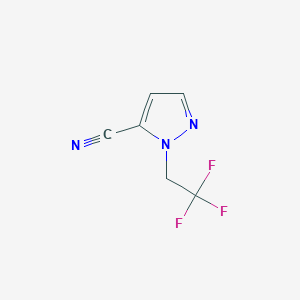
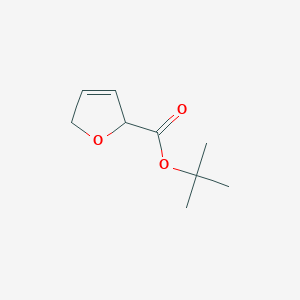
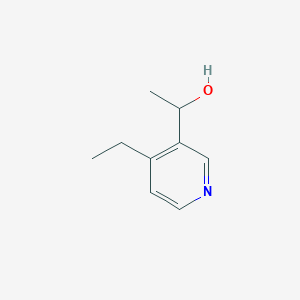

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
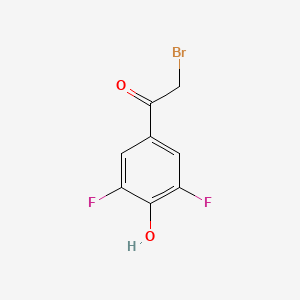
![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
